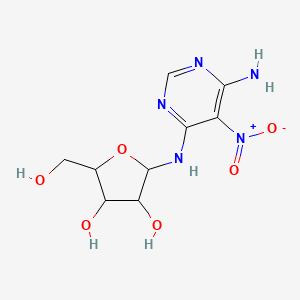

6-Amino-5-nitro-4-imino-b-D-ribofuranosylpyrimidine

Description

Historical Context of Clitocine Discovery

Clitocine was first isolated and reported in 1986 by Kubo and colleagues. The initial discovery stemmed from investigations into pest insect control agents produced by mushrooms. This research led to the identification of clitocine as a new nucleoside with potent insecticidal activity against the pink bollworm, Pectinophora gossypiella. tandfonline.com

Natural Occurrence and Isolation from Fungal Species

Clitocine has been found to occur naturally in specific species of mushrooms. Its isolation involves extraction from the fungal biomass.

Clitocybe inversa, also known by names such as Paralepista flaccida or Lepista inversa, has been identified as a primary source organism for clitocine. wikipedia.org Clitocine was first isolated from a North American population of Paralepista flaccida (as Clitocybe inversa). researchgate.net It constituted approximately 0.001% of the mushroom's fresh weight in this initial isolation. researchgate.net

In addition to Clitocybe inversa, clitocine has also been reported to be present in Leucopaxillus giganteus. researchgate.net Leucopaxillus giganteus, also known as the giant funnel or giant leucopax, is a large saprobic fungus. wikipedia.org Clitocine has been extracted from Leucopaxillus giganteus, and its chemical structure has been characterized. nih.gov

Classification as a Nucleoside Analog

Clitocine is classified as a nucleoside analog. researchgate.netwikipedia.org Specifically, it is described as an amino exocyclic nucleoside with structural similarities to adenosine (B11128). tandfonline.comresearchgate.net Its chemical name is 6-amino-5-nitro-4-(β-D-ribofuranosylamino)pyrimidine. tandfonline.comnih.gov This structure consists of a ribofuranosyl sugar attached to a modified pyrimidine (B1678525) base. nih.govhmdb.ca The elucidation of clitocine's structure was aided by comparisons of its spectral properties to those of adenosine, which was isolated from the same source during the initial discovery. researchgate.net

Clitocine belongs to the class of organic compounds known as glycosylamines, which are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate. hmdb.ca

Chemical Information for Clitocine

| Property | Value | Source |

| Chemical Formula | C₉H₁₃N₅O₆ | nih.govwikipedia.orgchemscene.com |

| Molecular Weight | 287.23 g·mol⁻¹ | wikipedia.orgchemscene.com |

| CAS Number | 105798-74-1 | wikipedia.orgchemscene.com |

| PubChem CID | 129111 | wikipedia.orgnih.gov |

| IUPAC Name | (2R,3R,4S,5R)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | wikipedia.orgnih.gov |

| SMILES | C1=NC(=C(C(=N1)N[C@H]2C@@HO)N+[O-])N | wikipedia.orghmdb.ca |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEMBWZZEKCBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

105798-74-1 | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 230 °C | |

| Record name | Clitocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Clitocine Action

Translational Readthrough Modulations

The primary molecular mechanism attributed to clitocine is its ability to induce translational readthrough. This process allows the ribosome to bypass a premature termination codon (PTC) and continue translation, ultimately producing a full-length protein. Unlike other compounds that may interact with the ribosomal machinery, clitocine's action is contingent on its direct incorporation into the messenger RNA (mRNA) strand.

Clitocine has been identified as a potent suppressor of nonsense mutations, which are point mutations in a DNA sequence that result in a PTC. nih.govnih.gov These mutations lead to the production of truncated, nonfunctional proteins and are implicated in numerous genetic diseases and cancers. nih.govnih.gov Clitocine's ability to facilitate the readthrough of these PTCs offers a therapeutic strategy to restore the synthesis of functional proteins. nih.govnih.gov

A critical and distinctive feature of clitocine's mechanism is that its incorporation into RNA during the process of transcription is a prerequisite for its readthrough activity. nih.govnih.govresearchgate.netnih.gov As a nucleoside analog of adenosine (B11128), clitocine can be utilized by RNA polymerase and substituted for adenosine during the synthesis of mRNA. nih.govresearchgate.net This means the compound does not act on the translation machinery directly; instead, its presence within the mRNA transcript itself facilitates the readthrough event. nih.gov Studies have demonstrated that when clitocine-triphosphate is included in in vitro transcription reactions, the resulting mRNA shows increased readthrough when subsequently translated. nih.govresearchgate.net

The presence of clitocine within the mRNA sequence directly induces readthrough at the site of a PTC. nih.govnih.govresearchgate.net Research indicates that the placement of clitocine in the third position of a premature stop codon is sufficient to promote robust translational readthrough. nih.govnih.govresearchgate.netmedchemexpress.com It is hypothesized that stop codons containing the incorporated clitocine are not efficiently recognized by the eukaryotic release factor 1 (eRF1), which is responsible for terminating translation. nih.gov This poor recognition prevents an efficient termination event and enhances the recruitment of a near-cognate transfer RNA (tRNA) to the ribosome, allowing for the insertion of an amino acid and the continuation of translation. nih.gov

Clitocine exhibits varying levels of efficacy in promoting readthrough depending on the specific premature stop codon. nih.govresearchgate.net The observed rank order of readthrough efficiency is UAA >> UGA > UAG. nih.govresearchgate.netresearchgate.net The UAA codon is the most susceptible to clitocine-induced readthrough, which may be because clitocine can be incorporated at both the second and third positions of the codon, as both are adenines. nih.gov The ability to induce readthrough of an UAG nonsense codon also suggests that clitocine incorporation in the second position can cause readthrough. researchgate.net

| Stop Codon | Relative Readthrough Efficacy | Reference |

|---|---|---|

| UAA | Highest | nih.govresearchgate.netresearchgate.net |

| UGA | Moderate | nih.govresearchgate.netresearchgate.net |

| UAG | Lowest | nih.govresearchgate.netresearchgate.net |

A significant outcome of clitocine-induced readthrough is the restoration of full-length protein synthesis from genes harboring nonsense mutations. nih.gov This has been notably demonstrated with the tumor suppressor protein p53. nih.govnih.govresearchgate.netmedchemexpress.com In various cancer cell lines that contain p53 nonsense mutations, treatment with clitocine leads to a dose- and time-dependent increase in the production of full-length p53 protein. nih.govresearchgate.net

| Cell Line | Cancer Type | p53 Nonsense Mutation | Reference |

|---|---|---|---|

| CAOV-3 | Ovarian Carcinoma | UAA at codon 136 | researchgate.net |

| CALU-6 | Lung Cancer | UGA at codon 196 | researchgate.net |

| H520 | Lung Cancer | UGA at codon 146 | researchgate.net |

The full-length proteins produced via clitocine-mediated readthrough have been shown to be functional. nih.govnih.govresearchgate.net In the case of the p53 protein, its restoration leads to the transcriptional activation of its downstream target genes. nih.govnih.govresearchgate.net For instance, in cells where p53 production is restored by clitocine, there is a corresponding increase in the mRNA levels of the p21waf1 gene, a key p53 target gene involved in cell cycle regulation. nih.govresearchgate.netresearchgate.net This restoration of transcriptional activity indicates that the newly synthesized p53 is properly folded and functional, capable of inducing gene expression pathways that can lead to apoptosis in cancer cells. nih.govresearchgate.net

Comparison with Other Translational Readthrough Inducing Drugs (TRIDs)

Clitocine functions as a potent and efficacious agent that promotes the readthrough of premature stop codons (PTCs) in messenger RNA (mRNA). medchemexpress.comnih.gov This mechanism allows for the synthesis of full-length, functional proteins in cells harboring nonsense mutations, which are common in many genetic diseases and cancers. nih.govnih.gov The incorporation of Clitocine into the mRNA transcript is a prerequisite for its readthrough activity. nih.govresearchgate.net Specifically, the presence of Clitocine in the third position of a PTC directly induces readthrough. nih.govnih.gov

In comparison to other TRIDs, Clitocine exhibits a distinct profile. While aminoglycoside antibiotics like gentamicin (B1671437) and G418 are well-known for their readthrough capabilities, Clitocine demonstrates superior efficacy in certain contexts. mdpi.com For instance, in a reporter system for a specific mutation, 1 µM of Clitocine induced a threefold higher signal than G418. mdpi.com A comprehensive study comparing various TRIDs, including CC-90009, SRI-41315, DAP, and SJ6986, has positioned Clitocine as a promising candidate for further investigation in therapeutic applications for diseases caused by nonsense mutations. mdpi.com The effectiveness of different TRIDs can be highly dependent on the specific stop codon and its surrounding nucleotide sequence, highlighting the potential for personalized therapeutic strategies. nih.gov

| Translational Readthrough Inducing Drug (TRID) | Mechanism of Action | Relative Efficacy Note |

|---|---|---|

| Clitocine | Incorporation into mRNA at the third position of a PTC to induce readthrough. nih.govnih.gov | Demonstrated superior efficacy to G418 in specific mutation reporter systems. mdpi.com |

| Gentamicin | Binds to the ribosomal RNA and induces misreading of the stop codon. | A well-established aminoglycoside TRID. mdpi.com |

| G418 | Similar to gentamicin, it is an aminoglycoside that promotes readthrough of PTCs. | Less potent than Clitocine in some experimental models. mdpi.com |

| DAP and SJ6986 | Non-aminoglycoside small molecules that induce translational readthrough. | Considered promising candidates for further testing in models of genetic diseases. mdpi.com |

Apoptosis Induction Pathways

A key aspect of Clitocine's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govmedchemexpress.com This process is mediated through multiple molecular pathways, with a significant focus on the intrinsic, or mitochondrial, pathway of apoptosis. nih.govsci-hub.ru

Central to Clitocine's pro-apoptotic mechanism is its targeting of the Myeloid Cell Leukemia 1 (Mcl-1) protein. medchemexpress.comnih.gov Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins, which are crucial regulators of cell survival and death. nih.govyoutube.com Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies. nih.gov Clitocine has been shown to induce apoptosis in multidrug-resistant human cancer cells by specifically targeting Mcl-1. medchemexpress.comsci-hub.ru

Clitocine promotes the degradation of the Mcl-1 protein through a mechanism involving the F-box and WD repeat domain-containing 7 (FBXW7) protein. physiology.orgnih.gov FBXW7 is a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets various oncoproteins, including Mcl-1, for proteasomal degradation. researchgate.netdntb.gov.ua

Research has shown that Clitocine upregulates the expression of FBXW7. physiology.orgnih.gov This is achieved by inhibiting the A2B adenosine receptor and the downstream cyclic adenosine monophosphate (cAMP) and extracellular regulated protein kinases (ERK) signaling pathways. physiology.orgnih.gov The enhanced expression of FBXW7 leads to increased ubiquitination and subsequent degradation of the Mcl-1 protein. physiology.orgnih.gov This targeted degradation of a key survival protein sensitizes cancer cells to chemotherapeutic agents. physiology.orgnih.gov

| Protein | Function in Clitocine-Mediated Apoptosis | Reference |

|---|---|---|

| Clitocine | Inhibits the A2B/cAMP/ERK axis, leading to increased FBXW7 expression. | physiology.orgnih.gov |

| A2B/cAMP/ERK Axis | Signaling pathway that is inhibited by Clitocine. | physiology.orgnih.gov |

| FBXW7 | An E3 ubiquitin ligase whose expression is upregulated by Clitocine, leading to Mcl-1 degradation. | physiology.orgnih.gov |

| Mcl-1 | An anti-apoptotic protein that is targeted for degradation. | physiology.orgnih.gov |

The anti-apoptotic function of Mcl-1 is partly exerted through its binding to pro-apoptotic proteins, such as Bak (Bcl-2 homologous antagonist/killer). nih.govmdpi.com This interaction sequesters Bak and prevents it from initiating the mitochondrial apoptosis pathway. nih.govmdpi.com Clitocine has been identified to disrupt the binding between Mcl-1 and Bak. sci-hub.runih.govresearchgate.net By promoting the degradation of Mcl-1, Clitocine leads to the release of Bak, allowing it to become active. sci-hub.runih.gov This disruption is a critical step in Clitocine's ability to potentiate apoptosis, particularly in combination with other anti-cancer agents like TRAIL. sci-hub.runih.gov

In addition to liberating Bak, Clitocine also mediates the mitochondrial translocation of another pro-apoptotic protein, Bax. sci-hub.ruresearchgate.net Under normal conditions, Bax is predominantly located in the cytosol. nih.gov Upon receiving an apoptotic stimulus, Bax translocates to the outer mitochondrial membrane, where it contributes to the formation of pores, leading to the release of pro-apoptotic factors. nih.gov The mitochondrial translocation of Bax is a key event in the intrinsic apoptotic pathway, and Clitocine has been shown to facilitate this process, further amplifying the death signal. sci-hub.ruresearchgate.net

The culmination of the aforementioned events is the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis. wikipedia.orgnih.gov Clitocine-induced apoptosis is characterized by the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3. nih.govresearchgate.net The activation of caspase-9 is a hallmark of the intrinsic (mitochondrial) pathway, consistent with Clitocine's effects on Mcl-1, Bak, and Bax. nih.govsci-hub.ru Caspase-8 activation suggests the involvement of the extrinsic, or death receptor, pathway as well, indicating that Clitocine may induce apoptosis through multiple converging pathways. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

| Caspase | Type | Role in Clitocine-Induced Apoptosis | Reference |

|---|---|---|---|

| Caspase-3 | Executioner | Activated by initiator caspases; cleaves cellular substrates to execute apoptosis. | nih.govresearchgate.net |

| Caspase-8 | Initiator | Activation suggests involvement of the extrinsic apoptosis pathway. | nih.gov |

| Caspase-9 | Initiator | Activation is a key event in the intrinsic (mitochondrial) apoptosis pathway. | nih.gov |

Targeting Myeloid Cell Leukemia 1 (Mcl-1) Protein

PARP Cleavage and Cytochrome C Release

Clitocine's pro-apoptotic activity is significantly mediated through the intrinsic, or mitochondrial, pathway of apoptosis. A critical initiating event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov Research indicates that Clitocine facilitates this by targeting and promoting the degradation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). medchemexpress.com Mcl-1 normally sequesters pro-apoptotic proteins like Bak. By inducing the degradation of Mcl-1, Clitocine disrupts the Mcl-1/Bak complex, which leads to mitochondrial membrane permeabilization. physiology.org

This permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. nih.gov Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3. nih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, a key one being Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a hallmark of apoptosis, leading to the breakdown of cellular structure and function, and ultimately, programmed cell death. nih.gov

Potentiation of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Clitocine has been shown to effectively sensitize resistant cancer cells to TRAIL-mediated apoptosis. nih.gov

Studies in human colon cancer cells have demonstrated that pretreatment with Clitocine significantly enhances the cell-killing effects of TRAIL. nih.gov The primary mechanism underlying this sensitization is the Clitocine-induced degradation of the Mcl-1 protein. nih.gov Mcl-1 is a key anti-apoptotic protein that can confer resistance to TRAIL. By promoting the proteasome-mediated degradation of Mcl-1, Clitocine lowers the threshold for apoptosis induction by TRAIL. nih.govresearchgate.net This combined action leads to a more robust activation of the apoptotic cascade and more effective tumor cell killing, both in vitro and in vivo. nih.gov

| Cell Line | Treatment | Outcome | Mechanism |

| Human Colon Cancer Cells (TRAIL-resistant) | Clitocine + TRAIL | Increased apoptosis | Promotion of Mcl-1 degradation |

| Xenograft Mouse Model | Clitocine + TRAIL | Inhibition of tumor growth | Induction of tumor cell apoptosis |

Cell Cycle Arrest Induction (e.g., G2/M phase, S phase)

The role of Clitocine in directly inducing cell cycle arrest at specific checkpoints, such as the G2/M or S phase, is not extensively documented in the current scientific literature. While its anti-proliferative effects are well-established and primarily attributed to the induction of apoptosis, specific studies detailing a direct mechanism of cell cycle arrest are limited. nih.gov Therefore, its primary mechanism of inhibiting cancer cell proliferation appears to be through triggering programmed cell death rather than halting the cell cycle.

Modulation of Cellular Signaling Networks

Clitocine exerts significant influence on cellular signaling networks that are often dysregulated in cancer, thereby contributing to its anti-tumor effects.

Inhibition of A2B/cAMP/ERK Axis

A key signaling pathway targeted by Clitocine is the Adenosine Receptor A2B (A2B)/cyclic AMP (cAMP)/Extracellular signal-regulated kinase (ERK) axis. physiology.orgnih.gov This pathway is implicated in promoting cancer cell survival and chemoresistance. Transcriptome analysis has revealed that Clitocine significantly inhibits the downstream signaling of this pathway in colon cancer cells. physiology.org

Competitive Binding with Adenosine Receptor A2B

Clitocine is an adenosine analog, and its structural similarity to adenosine allows it to interact with adenosine receptors. physiology.orgnih.gov Research has confirmed that Clitocine acts as a competitive antagonist at the A2B adenosine receptor. physiology.org Molecular docking assays have further verified this binding relationship. physiology.org By competitively binding to the A2B receptor, Clitocine prevents the natural ligand, adenosine, from activating the receptor and initiating its downstream signaling cascade.

Decrease in Intracellular cAMP Levels

The A2B adenosine receptor is a G-protein coupled receptor that, upon activation, typically leads to an increase in intracellular levels of the second messenger cyclic AMP (cAMP). physiology.orgnih.gov By competitively inhibiting the A2B receptor, Clitocine effectively blocks this process. physiology.org The resulting decrease in intracellular cAMP levels prevents the activation of downstream signaling molecules, including ERK. physiology.orgnih.gov This inhibition ultimately contributes to enhanced drug sensitivity in cancer cells by promoting the degradation of Mcl-1 through the upregulation of the ubiquitin ligase FBXW7. physiology.org

| Target | Action of Clitocine | Consequence |

| Adenosine Receptor A2B (A2B) | Competitive Binding | Inhibition of receptor activation |

| Intracellular cAMP | Decrease in levels | Blockade of downstream signaling |

| ERK Pathway | Inhibition | Enhanced drug sensitivity and Mcl-1 degradation |

Downregulation of Transcription Factor NF-κB

Nuclear factor-kappa B (NF-κB) is a crucial family of transcription factors that regulate numerous cellular processes, including inflammation, cell survival, and proliferation. nih.govnih.gov Its dysregulation is frequently linked to the development and progression of cancer, as well as to the emergence of multidrug resistance (MDR). mdpi.com

Research has demonstrated that clitocine can effectively downregulate NF-κB. nih.govnih.gov Studies in doxorubicin-induced multidrug-resistant cell lines, such as the human hepatocellular carcinoma subline R-HepG2 and the human uterine carcinoma subline MES-SA/Dx5, have shown that clitocine suppresses the protein levels and activation of the NF-κB p65 subunit. nih.govresearchgate.netplos.org This inhibition occurs even in the presence of doxorubicin (B1662922), a known activator of NF-κB. nih.govnih.govresearchgate.net The mechanism of this downregulation is transcriptional, with clitocine targeting a specific region on the promoter of the MDR1 gene, which contains a consensus NF-κB binding site. nih.govnih.gov By inhibiting the activity of NF-κB p65, clitocine effectively hinders its ability to drive the expression of genes that contribute to drug resistance. nih.govplos.org

Table 1: Effect of Clitocine on NF-κB and Target Gene Expression

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| R-HepG2 | 0.2 µM Clitocine | Suppression of NF-κB p65 protein levels. | nih.gov |

| R-HepG2 | 0.2 µM Clitocine | Inhibition of NF-κB activation, even with doxorubicin co-treatment. | plos.org |

Upregulation of F-box and WD Repeat Domain Containing 7 (FBXW7) Expression

F-box and WD repeat domain containing 7 (FBXW7) is a well-characterized tumor suppressor protein. nih.govfrontiersin.org It functions as the substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex, which targets various oncoproteins for degradation. frontiersin.orgembopress.org

Clitocine has been found to upregulate the expression of FBXW7 in colon cancer cells. nih.govphysiology.org This upregulation is a key mechanism through which clitocine enhances the sensitivity of cancer cells to chemotherapy. physiology.org The process is initiated by clitocine competitively binding to the adenosine receptor A2B. This action inhibits the downstream cyclic adenosine monophosphate (cAMP) and extracellular regulated protein kinases (ERK) signaling pathways. nih.govphysiology.org The inhibition of this axis leads to increased expression of FBXW7, which in turn promotes the ubiquitination and subsequent degradation of the anti-apoptotic protein, myeloid cell leukemia 1 (MCL-1). nih.govphysiology.org By promoting the degradation of MCL-1, clitocine disrupts a critical survival mechanism in cancer cells. physiology.org

Table 2: Clitocine's Mechanism for FBXW7 Upregulation

| Step | Molecular Event | Consequence | Reference |

|---|---|---|---|

| 1 | Clitocine competitively binds to adenosine receptor A2B. | Intracellular cAMP levels are decreased. | nih.govphysiology.org |

| 2 | Downstream cAMP/ERK signaling pathways are inhibited. | Inhibition of promoter DNA methylation for the FBXW7 gene. | physiology.org |

Inhibition of P-Glycoprotein Overexpression

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter protein encoded by the human multidrug resistance 1 (MDR1) gene. nih.govnih.gov It functions as an efflux pump, actively removing a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and effectiveness. nih.govresearchgate.netplos.org Overexpression of P-gp is a primary cause of multidrug resistance in cancer chemotherapy. nih.govnih.gov

Clitocine has been shown to significantly suppress the overexpression of P-gp in multidrug-resistant cancer cells. nih.govresearchgate.net This effect is a direct consequence of its ability to downregulate the transcription factor NF-κB. nih.govnih.gov As NF-κB is a key transcriptional regulator of the MDR1 gene, its inhibition by clitocine leads to a decrease in MDR1 mRNA levels and promoter activity. nih.govnih.govplos.org Consequently, the protein levels of P-gp are significantly reduced. nih.gov This inhibition of P-gp function restores the sensitivity of resistant cancer cells to chemotherapeutic agents by allowing for increased intracellular drug accumulation. nih.govnih.govplos.org

Table 3: Research Findings on Clitocine's Inhibition of P-Glycoprotein

| Cell Line | Observation | Implication | Reference |

|---|---|---|---|

| R-HepG2 | Significant decrease in P-gp at both mRNA and protein levels upon clitocine treatment. | Reversal of P-gp associated multidrug resistance. | nih.govplos.org |

| R-HepG2 | Increased intracellular accumulation of doxorubicin after clitocine treatment. | Inhibition of P-gp efflux pump activity. | nih.gov |

Mentioned Compounds

Biosynthetic Pathways and Chemical Synthesis

Proposed Biosynthetic Origin in Fungi

The complete biosynthetic pathway for clitocine in fungi has not yet been fully elucidated. bohrium.com However, current understanding suggests a process that likely involves the direct glycosylation of the 5-nitro-6-aminopyrimidine unit. bohrium.com Fungi are known to possess complex metabolic pathways for producing a wide array of secondary metabolites, including various nitrogen-containing substances like alkaloids and nucleoside analogues.

Clitocine is structurally recognized as an adenosine (B11128) nucleoside analog. medchemexpress.comphysiology.org This similarity is central to its biological activity, as it interacts with key enzymes involved in adenosine metabolism. Specifically, clitocine acts as both a substrate and an inhibitor of adenosine kinase (AK), a primary enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). researchgate.netnih.gov The inhibition of AK can lead to an increase in extracellular adenosine concentrations. nih.gov Further underscoring its role as an adenosine mimic, cellular studies have shown that clitocine is phosphorylated by cellular nucleoside and nucleotide kinases and is subsequently incorporated into RNA. researchgate.net This incorporation into RNA is a prerequisite for some of its biological activities. researchgate.netnih.gov

Total Chemical Synthesis of Clitocine

The first total synthesis of clitocine was achieved shortly after its discovery and structural characterization. bohrium.comrsc.org Synthetic strategies primarily revolve around the formation of the critical N-glycosidic bond between the pyrimidine (B1678525) base and a D-ribofuranose moiety.

The core of clitocine synthesis lies in the chemical glycosylation reaction, which involves the coupling of a glycosyl donor (a protected ribose derivative) with a glycosyl acceptor (the pyrimidine base). researchgate.netwikipedia.org A reported successful approach involves the glycosylation of 4,6-diamino-5-nitropyrimidine (B171749) with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. researchgate.net This reaction forms the protected nucleoside, 6-amino-5-nitro-4-[(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) amino]pyrimidine. researchgate.net Subsequent removal of the benzoyl protecting groups, typically using sodium methoxide (B1231860) in methanol (B129727), yields the final clitocine product. researchgate.net

| Glycosylation Reaction for Clitocine Synthesis | |

| Glycosyl Acceptor | 4,6-diamino-5-nitropyrimidine researchgate.net |

| Glycosyl Donor | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose researchgate.net |

| Product (Protected) | 6-amino-5-nitro-4-[(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) amino]pyrimidine researchgate.net |

| Deprotection Reagent | Sodium methoxide in methanol researchgate.net |

| Final Product | Clitocine researchgate.net |

A significant challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the ribose sugar) to selectively form the desired β-anomer. wikipedia.org In the synthesis of clitocine, the glycosylation of 4,6-diamino-5-nitropyrimidine with the protected ribofuranose donor yielded the β-anomer with high selectivity. researchgate.net The stereochemical outcome of glycosylation reactions is often influenced by the nature of the protecting groups on the sugar donor. The use of "participating" protecting groups at the C2 position of the ribose ring, such as acyl groups like benzoyl, typically promotes the formation of the 1,2-trans glycosidic bond, which results in the desired β-configuration for ribofuranosides. beilstein-journals.org This neighboring group participation helps to direct the incoming nucleophile (the pyrimidine base) to the opposite face of the ring, ensuring high stereoselectivity. beilstein-journals.org

Synthesis of Clitocine Analogues

A variety of clitocine analogues have been designed and synthesized to investigate their structure-activity relationships and to improve their biological potency, particularly as inhibitors of adenosine kinase. bohrium.comresearchgate.netnih.gov These synthetic efforts have involved modifications to both the aglycon (pyrimidine) and the glycosyl (ribose) portions of the molecule. bohrium.com For instance, the synthesis of 5′-deoxy-5′-amino-clitocine resulted in a compound with a 50-fold improvement in AK inhibitory potency compared to the parent clitocine. nih.gov Other reported analogues include carbocyclic and cyclopentene (B43876) derivatives, where the ribose sugar is replaced with a carbocyclic ring. bohrium.com

To efficiently generate libraries of clitocine derivatives for biological screening, solid-phase synthetic methodologies have been developed. nih.govtandfonline.com This strategy involves anchoring a starting material to an insoluble polymer resin, allowing for the use of excess reagents and simplified purification through filtration and washing at each step. nih.govtandfonline.compeptide.com

In a representative solid-phase synthesis of 5'-deoxy-5'-amino-clitocine analogues, a protected 1,5-diamino-5-deoxy-β-D-ribofuranose is attached to a polystyrene resin. nih.govtandfonline.com This resin-bound sugar is then coupled with 4,6-dichloro-5-nitropyrimidine (B16160) to form a key scaffold. nih.govtandfonline.comtandfonline.com This scaffold can then be reacted with a diverse range of amines in a parallel fashion to displace the remaining chlorine atom on the pyrimidine ring, thereby generating a small library of different 6-substituted-amino analogues. nih.govtandfonline.com

| Key Steps in Solid-Phase Synthesis of Clitocine Analogues | |

| Support | Polystyrene resin nih.govtandfonline.com |

| Anchored Moiety | Protected 1,5-diamino-5-deoxy-β-D-ribofuranose nih.govtandfonline.com |

| Pyrimidine Reagent | 4,6-dichloro-5-nitropyrimidine nih.govtandfonline.com |

| Diversification Step | Reaction of the resin-bound scaffold with various amines nih.govtandfonline.com |

| Product Class | 6-substituted-amino-5'-deoxy-5'-amino-clitocine analogues nih.govtandfonline.com |

Structural Modifications and Derivative Generation

The structural framework of Clitocine has been the subject of various modifications to explore and enhance its biological activities. Researchers have synthesized a range of derivatives by altering different moieties of the Clitocine molecule, leading to compounds with, in some cases, significantly improved potency as inhibitors of specific enzymes. These modifications primarily target the ribose sugar portion and the exocyclic amino group of the pyrimidine ring.

One of the key areas of investigation has been the modification of the 5'-position of the ribose ring. A notable example is the synthesis of 5'-deoxy-5'-amino-clitocine. This modification resulted in a remarkable 50-fold increase in adenosine kinase (AK) inhibitory potency compared to the parent compound, Clitocine. nih.gov This finding spurred further exploration of the 5'-amino position and the 6-amino group on the pyrimidine ring.

A solid-phase synthesis approach has been employed to generate a library of 6-substituted-amino-5'-deoxy-5'-amino-clitocine analogues. nih.govtandfonline.com This method involves attaching a protected ribofuranose scaffold to a solid support, followed by the sequential addition of the pyrimidine base and various amines to introduce diversity at the 6-position. This parallel synthesis strategy allows for the efficient creation of a wide range of derivatives for biological screening.

Another significant structural modification involves the synthesis of 3′-azido-2′,3′-dideoxy clitocine. researchgate.net This derivative was synthesized through a convergent approach, which involves the separate synthesis of the modified sugar and the pyrimidine base, followed by their coupling to form the final nucleoside analogue. The introduction of an azido (B1232118) group at the 3'-position is a common strategy in the development of antiviral and anticancer nucleoside analogues.

The following tables provide detailed information on some of the synthesized Clitocine derivatives and the research findings associated with their structural modifications.

Detailed Research Findings on Clitocine Derivatives

Compound Names Mentioned in the Article

Biological Activities and Preclinical Research Applications

Anticancer Research Applications

Clitocine has demonstrated notable potential in various areas of anticancer research, from inhibiting the fundamental processes of cancer cell growth to overcoming therapeutic resistance and reducing tumor size in animal models.

Preclinical in vitro studies have consistently shown Clitocine's ability to inhibit the growth and proliferation of a wide range of cancer cell lines. The compound exhibits cytotoxic effects, meaning it can kill cancer cells, often by inducing a process of programmed cell death known as apoptosis. nih.govresearchgate.net

Research has documented these effects across both murine (mouse) and human cancer cell lines. For instance, one study reported potent cytotoxic activity with IC50 values—the concentration of a drug that inhibits a specific biological or biochemical function by 50%—ranging from 20.5 to 42 nM in murine 3LL (Lewis Lung Carcinoma) and L1210 (lymphocytic leukemia) cell lines. nih.gov The same study observed IC50 values between 185 and 578 nM in human cancer cell lines, including DU145 (prostate), K-562 (chronic myelogenous leukemia), MCF7 (breast), and U251 (glioblastoma). nih.gov Another investigation determined the IC50 values for nine different human cancer cell lines, noting that drug-resistant cells (R-HepG2 and MES-SA/Dx5) showed similar sensitivity to their parent cell lines. plos.orgresearchgate.net

The mechanism behind this anti-proliferative effect is linked to the induction of apoptosis, a critical pathway for eliminating cancerous cells. researchgate.net Studies suggest that Clitocine's ability to trigger apoptosis is associated with its modulation of key regulatory proteins, including the downregulation of the anti-apoptotic protein Mcl-1. bohrium.com

Table 1: Cytotoxic Activity (IC50) of Clitocine in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Organism | IC50 Value (nM) |

|---|---|---|---|

| 3LL | Lewis Lung Carcinoma | Murine | 20.5 - 42 |

| L1210 | Lymphocytic Leukemia | Murine | 20.5 - 42 |

| DU145 | Prostate Cancer | Human | 185 - 578 |

| K-562 | Chronic Myelogenous Leukemia | Human | 185 - 578 |

| MCF7 | Breast Cancer | Human | 185 - 578 |

| U251 | Glioblastoma | Human | 185 - 578 |

| HepG2 | Hepatocellular Carcinoma | Human | 410 |

| R-HepG2 | Doxorubicin-Resistant Hepatocellular Carcinoma | Human | 430 |

| MES-SA | Uterine Sarcoma | Human | 380 |

| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | Human | 390 |

| SMMC7721 | Hepatocellular Carcinoma | Human | 290 |

| Bcap37 | Breast Cancer | Human | 420 |

| HeLa | Cervical Cancer | Human | 350 |

| SGC-7901 | Gastric Cancer | Human | 510 |

A significant obstacle in cancer treatment is multidrug resistance (MDR), where cancer cells become insensitive to chemotherapy agents. A primary mechanism for this is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. researchgate.netnih.gov

Clitocine has been identified as a compound capable of reversing P-gp-associated MDR. plos.orgnih.gov Studies have demonstrated that Clitocine can suppress the expression of P-gp in doxorubicin-resistant cell lines, such as R-HepG2 (human hepatocellular carcinoma) and MES-SA/Dx5 (human uterine sarcoma). researchgate.netnih.gov This effect is achieved by down-regulating the transcription factor NF-κB, which controls the MDR1 gene responsible for producing P-gp. plos.orgnih.gov By inhibiting P-gp expression, Clitocine increases the intracellular accumulation and sensitivity of chemotherapy drugs like doxorubicin (B1662922) in resistant cells. researchgate.netnih.gov

More recent research from 2024 has further elucidated this mechanism in colon cancer cells, showing that Clitocine enhances drug sensitivity by promoting the degradation of the MCL-1 protein. physiology.orgnih.gov This action is mediated by inhibiting the A2B/cAMP/ERK signaling pathway, which provides a deeper understanding of its potential as a chemosensitizing agent. physiology.orgnih.gov

The anticancer potential of Clitocine has also been evaluated in vivo using tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govresearchgate.net These studies provide critical insights into a compound's effectiveness in a living organism.

In one key study, Clitocine administration led to the inhibition of tumor growth in a xenograft model of human ovarian carcinoma (CAOV-3) that harbored a p53 nonsense mutation. researchgate.net This finding highlights a specific mechanism where Clitocine can promote the "readthrough" of premature stop codons in tumor suppressor genes, restoring their function. bohrium.comresearchgate.net

Another study investigated Clitocine's effects on mice bearing L1210 leukemia and 3LL lung carcinoma tumors. While it did not significantly increase the lifespan of 3LL-tumor-bearing mice, it demonstrated notable antitumor activity against L1210 tumors, leading to a significant increase in lifespan and a reduction in the development of ascites (fluid accumulation). nih.gov Furthermore, in vivo experiments have confirmed that Clitocine treatment can significantly inhibit the growth of tumors derived from human hepatocellular carcinoma cell lines (HepG2 and the resistant R-HepG2). plos.org

Antimicrobial Research Applications

While Clitocine was initially identified as an insecticidal agent, its potential as a broad-spectrum antimicrobial agent for clinical applications is not as extensively documented in scientific literature as its anticancer properties. bohrium.com

Based on available preclinical research, specific studies detailing the direct antifungal activity of Clitocine against pathogenic yeast or filamentous fungi are limited. The main focus of published research has remained on its applications in oncology.

Similarly, there is a lack of extensive, publicly available scientific data from preclinical studies that specifically investigates the antibacterial efficacy of Clitocine against common pathogenic bacteria.

Insecticidal Activity

Clitocine, a novel nucleoside, was first identified as a potent insecticidal agent from the mushroom Clitocybe inversa (also referred to as Paralepista flaccida). researchgate.netresearchgate.net The compound was isolated as the primary insecticidal component of the mushroom's extract, in which it constitutes approximately 0.001% of the fresh weight. researchgate.netresearchgate.net The discovery stemmed from a chemical investigation into pest control agents produced by mushrooms. researchgate.net

Effects on Specific Insect Pests (e.g., Pink Bollworm)

The primary target pest used to identify and confirm the insecticidal properties of Clitocine was the Pink Bollworm (Pectinophora gossypiella), a significant agricultural pest. researchgate.netresearchgate.net In laboratory settings, the insecticidal activity was ascertained through an artificial diet feeding bioassay. researchgate.net Research demonstrated that Clitocine exhibits strong insecticidal activity against this pest when ingested. researchgate.net While the compound's potent effect has been clearly established, detailed quantitative data on mortality rates at various concentrations are not extensively detailed in the initial discovery literature. researchgate.netresearchgate.net

Table 1: Summary of Clitocine Insecticidal Activity Research

| Feature | Description | Source(s) |

|---|---|---|

| Compound | Clitocine | researchgate.netresearchgate.net |

| Source | Mushroom Clitocybe inversa (Paralepista flaccida) | researchgate.netresearchgate.net |

| Target Pest | Pink Bollworm (Pectinophora gossypiella) | researchgate.netresearchgate.net |

| Method of Action | Ingestion (via artificial diet feeding bioassay) | researchgate.net |

| Observed Effect | Strong insecticidal activity | researchgate.netresearchgate.net |

Enzyme Inhibition Studies

Beyond its insecticidal properties, Clitocine has been investigated for its ability to interact with and inhibit enzymes, particularly those involved in adenosine (B11128) metabolism.

Adenosine Kinase Inhibition

Adenosine kinase (AK) is a key enzyme responsible for the metabolism of adenosine. The inhibition of this enzyme can increase extracellular adenosine concentrations, which is a therapeutic strategy for various conditions. Research has identified Clitocine as a weak inhibitor of adenosine kinase.

Strategies for Potency Improvement

Given Clitocine's modest inhibitory effect on adenosine kinase, research has been directed toward creating analogues to enhance this activity. A successful strategy involved the synthesis of a number of Clitocine analogues. One particular modification, resulting in the compound 5'-deoxy-5'-amino-clitocine, proved highly effective. This analogue demonstrated a significant enhancement in its ability to inhibit adenosine kinase, improving the potency by approximately 50-fold compared to the parent compound, Clitocine.

Table 2: Potency Improvement of Clitocine Analogues against Adenosine Kinase

| Compound | Relative Inhibitory Potency |

|---|---|

| Clitocine | Base (Weak Inhibition) |

Antiviral Activity Research (e.g., Anti-HIV)

A review of available scientific literature does not indicate that Clitocine has been the subject of research for antiviral activity, including against the Human Immunodeficiency Virus (HIV). While other nucleoside analogues are prominent in antiviral and anti-HIV research, studies focusing on Clitocine for these specific applications are not found in published scientific papers.

Structure Activity Relationship Sar Studies of Clitocine Analogues

Modifications Affecting Nonsense Readthrough Activity

Clitocine has been identified as a potent and efficacious agent for inducing the readthrough of premature termination codons (PTCs), also known as nonsense mutations. researchgate.netnih.gov This activity offers a potential therapeutic strategy for genetic diseases and cancers caused by such mutations. researchgate.netnih.gov The mechanism of action is distinct from many other readthrough agents like aminoglycosides.

The core requirement for clitocine's readthrough activity is its incorporation into messenger RNA (mRNA) during transcription, where it substitutes for adenosine (B11128). researchgate.netnih.gov The presence of the clitocine nucleoside within the mRNA sequence, specifically at the site of a nonsense codon, is what directly triggers the readthrough event. researchgate.netnih.gov

SAR studies have revealed the critical role of the position of clitocine within the stop codon:

Positional Effects: The placement of clitocine in the third position of a UAA nonsense codon is sufficient to induce robust readthrough. researchgate.net This suggests that the modified base of clitocine interferes with the recognition of the stop codon by the translation termination machinery.

Codon Specificity: Clitocine's efficacy is highly dependent on the specific nonsense codon. The rank order of readthrough activity is UAA >> UGA > UAG. nih.gov This indicates that the interaction between the ribosome, the release factors, and the mRNA is uniquely altered by clitocine in a codon-specific context. For instance, the readthrough efficiency for a UAA codon is significantly higher than for UAG or UGA codons. nih.gov

Multiple Incorporations: The ability of clitocine to induce readthrough of a UAG codon suggests that its incorporation into the second position of the codon can also promote readthrough, expanding its potential utility. nih.gov

Unlike aminoglycoside readthrough promoters, clitocine only minimally stabilizes PTC-containing mRNA transcripts, suggesting its primary mechanism is not the inhibition of nonsense-mediated mRNA decay (NMD) but rather a direct effect on the efficiency of translation termination. researchgate.net

| Nonsense Codon | Relative Readthrough Efficacy |

|---|---|

| UAA | High |

| UGA | Moderate |

| UAG | Low |

Modifications Affecting Apoptosis Induction and Mcl-1 Degradation

Clitocine has been shown to induce apoptosis in human cancer cells, an activity that is particularly relevant for its potential as an anticancer agent. researchgate.net This pro-apoptotic effect is linked to its ability to target and promote the degradation of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein of the Bcl-2 family. researchgate.net

The mechanism involves clitocine inducing the degradation of Mcl-1 at the post-translational level. researchgate.net Specifically, it promotes the ubiquitination of Mcl-1, marking it for destruction by the proteasome. researchgate.net The downregulation of Mcl-1 disrupts its binding to pro-apoptotic proteins like Bak, leading to mitochondrial membrane permeabilization and subsequent activation of the intrinsic apoptotic pathway. researchgate.net Furthermore, the restoration of functional p53 protein in cells with p53 nonsense mutations by clitocine-induced readthrough also contributes to the progression of cells into apoptosis. researchgate.netnih.gov

While the pro-apoptotic mechanism of clitocine itself is established, specific SAR studies detailing how structural modifications to the clitocine molecule affect its ability to induce Mcl-1 degradation and apoptosis are not extensively documented in the available scientific literature. Future research could explore modifications to the pyrimidine (B1678525) ring or the sugar moiety to potentially enhance this activity or improve selectivity.

Modifications Affecting Adenosine Kinase Inhibition

Adenosine kinase (AK) is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate. nih.gov Inhibition of AK can increase local adenosine levels, which has therapeutic potential for various conditions. Clitocine itself has been identified as a weak inhibitor of adenosine kinase. nih.gov

To improve this activity, synthetic analogues have been developed. SAR studies have pinpointed the 5'-position of the ribose sugar as a critical site for modification.

5'-Position Modification: A significant breakthrough was achieved with the synthesis of 5'-deoxy-5'-amino-clitocine. This single modification, replacing the 5'-hydroxyl group with an amino group, resulted in a 50-fold improvement in AK inhibitory potency compared to the parent clitocine molecule. nih.gov This demonstrates that the 5'-position is highly sensitive to substitution and that introducing a basic amino group in this region dramatically enhances the interaction with the adenosine kinase active site.

| Compound | Modification | Relative AK Inhibitory Potency |

|---|---|---|

| Clitocine | 5'-Hydroxyl (-OH) | 1x (Weak) |

| 5'-deoxy-5'-amino-clitocine | 5'-Amino (-NH2) | 50x |

Modifications Affecting Antiviral Activity

Nucleoside analogues are a cornerstone of antiviral therapy, often acting by inhibiting viral polymerases or acting as chain terminators during viral genome replication. youtube.com However, based on the available scientific literature, there are no specific studies detailing the antiviral activity of clitocine or its synthetic analogues. Therefore, the structure-activity relationships for this particular biological effect remain uncharacterized.

Modifications Affecting Insecticidal Activity

Chemical compounds are widely used for pest management, and natural products are a common source for new insecticidal leads. Despite the diverse biological activities of clitocine, there is no information in the reviewed scientific literature regarding its insecticidal properties or those of its analogues. Consequently, SAR studies for this application have not been established.

General Principles in Nucleoside Analog Design

The design of biologically active nucleoside analogues like clitocine is guided by several established principles aimed at enhancing efficacy, improving metabolic stability, and overcoming drug resistance. researchgate.net These strategies involve modifications to both the sugar and the nucleobase moieties.

Sugar Modifications: The ribose sugar is a frequent target for modification.

2'- and 3'-Positions: Changes at the 2' and 3' carbons are common. For example, removing the 2'- or 3'-hydroxyl group can create chain terminators, which are potent inhibitors of DNA or RNA synthesis. researchgate.net Adding substituents like fluorine or methyl groups can also modulate activity and stability. researchgate.net

Carbocyclic and Acyclic Analogues: Replacing the furanose oxygen with a carbon (carbocyclic) or opening the ring entirely (acyclic) can increase metabolic stability against enzymatic cleavage while retaining the ability to be recognized by target enzymes. researchgate.net

Prodrug Strategies: To overcome issues like poor membrane permeability or the rate-limiting first phosphorylation step required for activation, nucleoside analogues are often developed as prodrugs. This involves attaching lipophilic groups to the sugar or creating phosphate (B84403) prodrugs (e.g., ProTides) that can be cleaved intracellularly to release the active nucleotide form.

These general principles provide a rational framework for the future design of novel clitocine analogues with potentially improved or novel biological activities.

Advanced Research Methodologies and Future Directions

In Silico Approaches for Target Identification and Mechanism Elucidation

Computational or in silico methods play a crucial role in modern drug discovery by providing predictive analyses that can be faster and less expensive than traditional experimental procedures. nih.govroutledge.com These approaches are valuable for analyzing potential drug targets, visualizing target structures, identifying binding sites, and predicting molecular behavior. nih.govroutledge.com

For clitocine, in silico methods, such as molecular docking assays, have been utilized to investigate its interactions with biological targets. For instance, a molecular docking assay was used to verify the binding relationship between clitocine and the adenosine (B11128) receptor A2B. physiology.orgphysiology.org This computational approach supported experimental findings indicating that clitocine regulates intracellular cyclic adenosine monophosphate (cAMP) levels by competitively binding with the A2B receptor. physiology.orgphysiology.org Such in silico studies contribute to elucidating the molecular mechanisms underlying clitocine's effects in specific cellular contexts. physiology.orgphysiology.org

High-Throughput Screening (HTS) in Clitocine-Related Research

High-throughput screening (HTS) is a widely adopted method in early-phase drug discovery that enables the rapid testing of large libraries of chemical or biological compounds against specific biological targets or cellular phenotypes. nih.govlabkey.combmglabtech.comevotec.com This automated process helps identify potential "hits" or "leads" that exhibit desired activity. labkey.combmglabtech.comevotec.com

In clitocine-related research, HTS has been instrumental in identifying clitocine as a potent readthrough agent capable of suppressing nonsense mutations. mdpi.comresearchgate.net Studies have employed HTS approaches using reporter cell lines to screen for compounds that induce premature termination codon (PTC) readthrough. mdpi.compnas.org Clitocine was identified in such screens as a nucleoside analog with significant readthrough activity. mdpi.comresearchgate.net HTS allows for the rapid evaluation of numerous compounds, accelerating the identification of molecules with specific biological effects like nonsense suppression. nih.govbmglabtech.comevotec.com

Omics-Based Research (e.g., Transcriptome Sequencing)

Omics-based research, such as transcriptomics, provides comprehensive insights into the molecular landscape of biological systems. Transcriptome sequencing, specifically, allows for the spatial localization and quantification of gene expression at the mRNA level within cells or tissues. mdpi.com This approach helps reveal cellular heterogeneity and understand biological regulatory networks. mdpi.comnih.gov

Transcriptome sequencing analysis has been applied in studies investigating clitocine's effects on cancer cells. For example, transcriptome sequencing revealed that clitocine significantly inhibits the cyclic adenosine monophosphate (cAMP) and extracellular regulated protein kinases (ERK) downstream signaling pathways in colon cancer cells. physiology.orgphysiology.orgreferencecitationanalysis.com This inhibition leads to enhanced expression of F-box and WD repeat domain containing 7 (FBXW7), a ubiquitin ligase involved in the degradation of myeloid cell leukemia 1 (MCL-1) protein. physiology.orgphysiology.org Such omics data provide detailed molecular information that helps clarify the mechanisms by which clitocine exerts its effects. physiology.orgphysiology.org

Development of Novel Clitocine Analogues with Enhanced Specificity

The development of novel analogues of existing bioactive compounds is a common strategy in drug discovery to improve potency, specificity, and reduce potential off-target effects. Clitocine, as a nucleoside analog, serves as a scaffold for the design and synthesis of new compounds with potentially enhanced therapeutic properties. nih.govlabkey.combmglabtech.comevotec.com

Research into clitocine analogues is driven by the aim to optimize its readthrough activity for nonsense mutations and potentially mitigate any associated toxicity observed with the parent compound. researchgate.net While the search results highlight the development of other nucleoside analogs and readthrough compounds mdpi.compnas.orgmdpi.combiorxiv.org, the specific details on the development of novel clitocine analogues with enhanced specificity are not extensively detailed in the provided snippets beyond its identification as a potent readthrough agent and a nucleoside analog mdpi.comresearchgate.netbiorxiv.org. However, the general principle of developing less toxic and more efficient analogs is a significant area in readthrough therapy research. mdpi.compnas.org

Exploration of Clitocine's Role in Specific Cellular Contexts (Beyond Current Scope)

While the provided information touches upon clitocine's effects in cancer cells, particularly colon cancer cells physiology.orgphysiology.orgnih.govtargetmol.com, and its activity in suppressing nonsense mutations in cells harboring p53 nonsense alleles mdpi.comresearchgate.netnih.gov, a comprehensive exploration of its role in a wide array of specific cellular contexts is an ongoing area of research. The current scope primarily highlights its impact on cancer cell chemosensitivity through MCL-1 degradation and its function as a readthrough agent. physiology.orgphysiology.orgmdpi.comresearchgate.netnih.govtargetmol.comnih.gov Future research would likely delve into its effects on other cell types and signaling pathways to fully understand its potential therapeutic applications and biological functions.

Mechanistic Elucidation of Other Biological Activities

Beyond its demonstrated anticancer and nonsense mutation suppression activities, clitocine has also been noted for other biological properties, such as insecticidal activity. wikipedia.orgresearchgate.netmdpi.com While its mechanism as a readthrough agent involving incorporation into RNA at premature stop codons has been described researchgate.netnih.gov, the detailed mechanisms underlying its other biological activities, such as its insecticidal effects, require further elucidation. researchgate.netpnas.orgmdpi.com Research into these mechanisms could involve various biochemical and cellular studies to identify the specific molecular targets and pathways affected by clitocine in different organisms.

Environmental Distribution and Ecological Role of Clitocine

Clitocine is a natural product isolated from mushrooms, indicating its presence within specific ecological niches. wikipedia.orgresearchgate.netnih.gov Understanding the environmental distribution of clitocine involves studying the fungi that produce it and the conditions under which it is synthesized. Its ecological role likely extends beyond simply being a metabolite of these fungi. Given its insecticidal properties wikipedia.orgresearchgate.netmdpi.com, clitocine might play a role in the defense mechanisms of the producing fungi against insects. Further research could explore its interactions within the fungal ecosystem and its potential impact on soil microbiology and other organisms in its environment. Studies on the ecological role of other fungal metabolites highlight the diverse functions these compounds can serve in the environment. envirobiotechjournals.comscholarpublishing.org

Here is a table summarizing some research findings related to Clitocine's mechanisms:

| Research Area | Key Finding | Cellular Context | Relevant Mechanism | Source |

| Chemosensitivity Enhancement | Enhances drug sensitivity by promoting MCL-1 degradation via inhibiting the A2B/cAMP/ERK axis. | Human colon cancer cells | Upregulation of FBXW7, competitive binding with adenosine receptor A2B. | physiology.orgphysiology.org |

| Nonsense Mutation Suppression | Induces readthrough of premature stop codons by incorporation into RNA during transcription. | Cells with p53 nonsense alleles | Direct induction of readthrough when present at the third position of a PTC. | mdpi.comresearchgate.netnih.gov |

| Apoptosis Induction | Targets Mcl-1 to induce apoptosis in drug-resistant human cancer cells. | Human cancer cells | Promotes Mcl-1 degradation. | wikipedia.orgnih.govtargetmol.com |

| TRAIL-mediated Apoptosis | Potentiates TRAIL-mediated apoptosis by promoting Mcl-1 degradation. | Human colon cancer cells | Disruption of Mcl-1 and Bak binding, mitochondrial translocation of Bax. | nih.govtargetmol.com |

| Insecticidal Activity | Exhibits strong insecticidal activity against certain insects. | Pectinophora gossypiella | Mechanism requires further investigation. | wikipedia.orgresearchgate.netmdpi.com |

Q & A

Q. What molecular mechanisms underlie Clitocine's ability to induce readthrough of premature stop codons in nonsense mutations?

Clitocine, a nucleoside analog, integrates into RNA by substituting adenosine during transcription. This incorporation allows ribosomes to bypass premature termination codons (e.g., UAA), enabling synthesis of full-length proteins like p53 in cancer cells with nonsense mutations. Key experiments include in vitro transcription-translation assays using Clitocine-TP (5′-triphosphate) and monitoring readthrough via luciferase reporter systems .

Q. What in vitro assays are standard for evaluating Clitocine's readthrough efficiency and cytotoxicity?

- RT-qPCR : Quantifies mRNA levels post-treatment to assess transcriptional effects .

- Apoptosis assays : Use caspase-3/7 activity (Apo-ONE Homogeneous Assay) and viability metrics (CellTiter-Glo) to measure cytotoxic effects .

- Luciferase-based readthrough assays : Monitor restoration of luciferase activity in cells transfected with nonsense mutation-containing constructs .

Q. How does Clitocine's structure contribute to its ribosome-binding affinity and readthrough activity?

Clitocine’s adenosine-like structure allows it to mimic natural nucleotides, facilitating incorporation into RNA. Microscale Thermophoresis (MST) assays demonstrate direct binding to HeLa 80S ribosomes (Kd values in low micromolar range), critical for promoting readthrough .

Advanced Research Questions

Q. How can researchers optimize MST assays to resolve conflicting data on Clitocine-ribosome binding under varying ATP concentrations?

Q. What strategies address contradictions in Clitocine's extracellular vs. intracellular readthrough efficacy?

Initial studies showed minimal extracellular activity due to poor Clitocine-TP permeability. Intracellular phosphorylation via nucleoside kinases converts Clitocine to its active triphosphate form. Methodological adjustments include:

- Pre-treatment protocols : Incubate cells with Clitocine before transfection to ensure intracellular activation.

- Coupled transcription-translation systems : Use RRL (rabbit reticulocyte lysate) with supplemented Clitocine-TP to bypass permeability barriers .

Q. How should in vivo xenograft studies be designed to balance Clitocine's antitumor efficacy with toxicity concerns?

- Dose optimization : Start with 0.3–3 mg/kg (subcutaneous, 5×/week) based on murine models, monitoring tumor volume (caliper measurements) and body weight for toxicity.

- Biomarker validation : Use Western blotting to confirm p53 restoration in tumor tissues and ELISA for serum liver/kidney toxicity markers .

Q. What analytical methods validate Clitocine's integration into RNA and its impact on translational fidelity?

- 2D TLC : Resolve Clitocine-containing RNA digests to confirm nucleotide incorporation .

- Mass spectrometry : Identify readthrough peptides in proteomic analyses of treated cells .

Methodological Considerations

Q. How to standardize Clitocine solubility and stability across experimental conditions?

- Solvent selection : Use DMSO for stock solutions (≤10% final concentration) to avoid precipitation.

- Storage : Aliquot and store at −80°C (6 months) or −20°C (1 month) to prevent freeze-thaw degradation .

Q. What controls are essential when assessing Clitocine's off-target effects in readthrough assays?

- Negative controls : Use ATP-only reactions or cells lacking nonsense mutations.

- Pharmacological controls : Compare with known readthrough agents (e.g., Ataluren) to benchmark specificity .

Data Interpretation Challenges

Q. How to differentiate Clitocine-induced apoptosis from readthrough-mediated tumor suppression in heterogeneous cell populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.